REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.O=[C:7]1[CH:11](NC(=O)C)[CH2:10][CH2:9][S:8]1.[C:16]([O-:19])(=O)[CH3:17].[Na+].[CH3:21][N:22]([CH3:25])C=O>>[Cl:3][C:25]1[N:22]=[C:21]2[C:17]([CH:16]=[O:19])=[CH:7][S:8][C:9]2=[CH:10][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
14.9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12.74 g
|
Type
|
reactant
|
Smiles
|
O=C1SCCC1NC(C)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 90° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted by ethyl acetate 1000 ml
|
Type
|
WASH
|
Details
|
The organic phase was washed with water 300 ml and brine 200 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Then the organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized by addition of ethyl acetate/ether (1:1) 200 ml
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)C(=CS2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.55 g | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |